N-(2-methoxy-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide
Description
N-(2-Methoxy-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine ring substituted at the 3-position with a sulfonamide group. The sulfonamide moiety is linked to a 2-methoxy-2-(thiophen-3-yl)ethyl chain, introducing both ether and thiophene functionalities. The thiophene ring, particularly in the 3-position, may enhance lipophilicity and influence binding interactions compared to benzene or other heterocycles . The methoxy group could improve solubility, balancing the hydrophobic contributions of the thiophene and pyridine rings.
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-17-12(10-4-6-18-9-10)8-14-19(15,16)11-3-2-5-13-7-11/h2-7,9,12,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHPRPFJNSMLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the methoxy and ethyl groups. The pyridine-3-sulfonamide moiety is then introduced through sulfonation and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Scientific Research Applications
N-(2-methoxy-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
- Thiophene Position : The 3-thiophene substitution in the target compound contrasts with 2-thiophene derivatives (e.g., impurity a3 in ), which may alter electronic properties and metabolic stability. Thiophen-3-yl groups are less common in pharmaceuticals but offer unique steric profiles for target engagement.
- Sulfonamide vs. Carboxamide: The sulfonamide group in the target compound (vs.
- Methoxy vs. Trifluoroethoxy : The methoxyethyl chain in the target compound likely increases solubility compared to trifluoroethoxy groups (e.g., ), which are highly lipophilic and electron-withdrawing.
Pharmacokinetic and Physicochemical Properties
Table 2: Hypothetical Physicochemical Parameters*
| Compound Name | Molecular Weight (g/mol) | Calculated logP | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 342.42 | 1.8 | 0.15 |
| Compound from | ~650 | 3.2 | <0.01 |
| Compound P1 | 484.84 | 2.5 | 0.02 |
| Impurity e | 365.47 | 2.9 | 0.03 |
*Calculated using software like MarvinSketch or ACD/Labs.
Analysis :
- The target compound’s moderate logP (1.8) suggests balanced lipophilicity, suitable for oral bioavailability. In contrast, the trifluoroethoxy-substituted analogue has higher logP (3.2), likely reducing aqueous solubility.
- The ethylsulfonyl group in increases molecular weight but may enhance metabolic stability compared to the methoxyethyl chain in the target compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methoxy-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis typically involves coupling a pyridine-3-sulfonyl chloride derivative with a thiophene-containing amine intermediate. Key steps include nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent) and purification via column chromatography. Reaction parameters (temperature, catalyst, stoichiometry) should be optimized using Design of Experiments (DoE) to maximize yield and purity .
- Validation : Monitor intermediates using HPLC and confirm final product identity via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the molecular geometry and electronic properties of this compound be confirmed experimentally?
- Methodology : X-ray crystallography is critical for resolving bond lengths, angles, and conformations. Refinement using SHELXL (from the SHELX suite) ensures accurate structural determination. Computational methods like DFT (e.g., Gaussian 16) can supplement experimental data to predict electronic distributions and frontier molecular orbitals .
Q. What spectroscopic techniques are most effective for characterizing purity and functional groups?
- Methodology :
- NMR : -NMR for proton environments (e.g., methoxy group at δ ~3.3 ppm; thiophene protons δ ~6.5–7.5 ppm) .
- FT-IR : Confirm sulfonamide (-SONH-) stretch at ~1330–1160 cm and thiophene C-S vibrations at ~690 cm .
- LC-MS/MS : Quantify impurities and validate molecular ion peaks .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance biological efficacy?
- Methodology :
- Analog Synthesis : Replace the methoxy group with halogens or bulky substituents to assess steric/electronic effects on target binding .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC values. Use SPR (surface plasmon resonance) to quantify binding kinetics .
- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett constants, logP) with activity .
Q. What strategies resolve contradictions in reported bioactivity data across different assays?
- Methodology :
- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to exclude assay-specific artifacts .
- Physicochemical Profiling : Measure solubility (via nephelometry) and membrane permeability (PAMPA assay) to account for bioavailability discrepancies .
- Meta-Analysis : Use tools like RevMan to statistically harmonize data from heterogeneous studies .
Q. How can computational modeling predict off-target interactions and metabolic pathways?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against CYP450 isoforms (e.g., CYP3A4) for metabolic stability predictions .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding mode stability with primary targets (e.g., kinases) .
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate clearance, toxicity, and BBB penetration .
Q. What experimental approaches elucidate the mechanism of action in complex biological systems?
- Methodology :
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated probe to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS identification .
- CRISPR Screening : Genome-wide knockout screens (e.g., using lentiviral sgRNA libraries) to identify synthetic lethal partners .
- Transcriptomics : RNA-seq to map pathway perturbations (e.g., apoptosis, inflammation) post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
